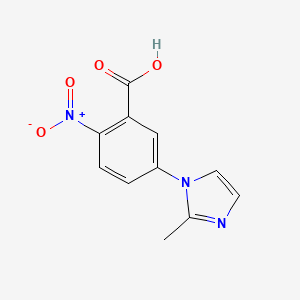

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

Beschreibung

BenchChem offers high-quality 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-(2-methylimidazol-1-yl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O4/c1-7-12-4-5-13(7)8-2-3-10(14(17)18)9(6-8)11(15)16/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFVLPIIHJXSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588574 | |

| Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954265-75-9 | |

| Record name | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS 954265-75-9)

This guide provides a comprehensive technical overview of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a key chemical intermediate of significant interest to researchers, scientists, and professionals in the field of drug discovery and development. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into the synthesis, characterization, and potential applications of this molecule, particularly emphasizing its role in the synthesis of targeted cancer therapeutics.

Core Molecular Identity and Physicochemical Profile

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a substituted aromatic carboxylic acid. The molecule incorporates a benzoic acid moiety, a nitro group, and a 2-methylimidazole ring. This unique combination of functional groups dictates its chemical reactivity and makes it a valuable precursor in multi-step organic syntheses.

Table 1: Physicochemical Properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

| Property | Value | Source(s) |

| CAS Number | 954265-75-9 | [1][2] |

| Molecular Formula | C₁₁H₉N₃O₄ | [3] |

| Molecular Weight | 247.21 g/mol | |

| Appearance | Likely an off-white to yellow solid (inferred from related compounds) | N/A |

| Purity | Typically ≥95% | [4][5] |

| Storage | Store in a dry, well-ventilated place away from heat and ignition sources.[6] | [7][8] |

Synthesis and Purification: A Plausible Approach

Proposed Synthetic Workflow

Caption: A plausible two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate

-

To a solution of methyl 5-fluoro-2-nitrobenzoate (1 equivalent) in anhydrous dimethylformamide (DMF), add 2-methylimidazole (1.1 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ester.

Step 2: Hydrolysis to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

-

Dissolve the crude methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate in a mixture of methanol and water.

-

Add sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 3-4.

-

The resulting precipitate is the desired product. Filter the solid, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization (Predictive Analysis)

Direct spectroscopic data for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is not widely published. However, we can predict the key spectral features based on the analysis of its constituent parts: a 2-nitrobenzoic acid moiety and a 2-methylimidazole ring.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals/Features | Basis for Prediction |

| ¹H NMR | Aromatic protons on the benzoic ring (doublets and doublet of doublets, δ 7.5-8.5 ppm), imidazole ring protons (singlets, δ 7.0-7.5 ppm), methyl protons (singlet, δ ~2.5 ppm), and a broad singlet for the carboxylic acid proton (δ >10 ppm). | Based on spectra of 2-nitrobenzoic acid and 5-amino-2-nitrobenzoic acid.[10][11] |

| ¹³C NMR | Carbonyl carbon (δ ~165-170 ppm), aromatic carbons (δ 110-150 ppm), and a methyl carbon (δ ~15-20 ppm). | Based on the ¹³C NMR spectrum of 5-methyl-2-nitrobenzoic acid.[8] |

| IR (KBr) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹), and C=N/C=C stretches from the aromatic and imidazole rings (~1400-1600 cm⁻¹). | Based on IR spectra of 2-nitrobenzoic acid and 2-methyl-5-nitroimidazole.[12][13] |

| Mass Spec. (ESI-) | A prominent [M-H]⁻ ion at m/z 246.05. | Calculated from the molecular formula. |

Mechanism of Action and Biological Relevance

The primary significance of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in the pharmaceutical sciences appears to be as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib.[3][14][15]

Role as a Precursor to PARP Inhibitors

PARP enzymes are crucial for the repair of single-strand DNA breaks.[16] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination pathway for double-strand break repair is deficient.[17] Inhibition of PARP in these cancer cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[16]

Caption: The mechanism of synthetic lethality with PARP inhibitors.

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid serves as a structural scaffold that, through further chemical modifications, is incorporated into the final PARP inhibitor molecule. The nitro group is often a precursor to an amino group, which can then be used for further derivatization.

Quality Control and Purity Assessment

Ensuring the purity of this intermediate is critical for its successful use in multi-step syntheses. High-Performance Liquid Chromatography (HPLC) is the recommended method for purity assessment.

HPLC Protocol for Purity Analysis

-

Instrumentation:

-

HPLC system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Approximately 254 nm.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the mobile phase.

-

Create a series of calibration standards by serial dilution.

-

Dissolve the test sample in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standards to create a calibration curve.

-

Inject the sample and determine the purity by comparing the peak area of the main component to the total peak area.

-

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

-

Handling: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] Wash hands thoroughly after handling.[7] Keep away from heat, sparks, open flames, and other ignition sources.[7][8]

-

Storage: Store in a dry, well-ventilated place. Keep the container tightly closed.[6]

Conclusion

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a specialized chemical intermediate with a crucial role in the synthesis of advanced therapeutics, most notably PARP inhibitors like Olaparib. While detailed public data on this specific molecule is limited, a comprehensive understanding of its properties, synthesis, and applications can be constructed through logical inference from related compounds and its known synthetic utility. This guide provides a foundational resource for scientists and researchers working with this important building block in the ongoing development of targeted cancer therapies.

References

-

CRO Splendid Lab Pvt. Ltd. 5-(2-Methyl-1h-imidazol-1-yl)-2-nitrobenzoic acid. [Link]

-

Chemsrc. CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. [Link]

- Google Patents.

-

PubChem. 2-Methyl-5-nitroimidazole. [Link]

-

National Center for Biotechnology Information. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. [Link]

-

JOCPR. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

-

CP Lab Safety. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. [Link]

- Google Patents. US20180057464A1 - Processes for preparing olaparib.

-

National Center for Biotechnology Information. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer. [Link]

-

Hairui Chemical. 5-(2-Methyl-1h-imidazol-1-yl)-2-nitrobenzoic acid_954265-75-9. [Link]

-

ResearchGate. Synthesis of Olaparib Derivatives and Their Antitumor Activities. [Link]

- Google Patents. CN102321028A - Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol.

-

PubMed. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. [Link]

-

National Center for Biotechnology Information. Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. [Link]

-

MDPI. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

-

National Center for Biotechnology Information. Olaparib. [Link]

-

ResearchGate. The chemical structure of 2-(2-methyl-5-Nitro-1H-imidazol-1- yl) ethanol also known as Metronidazole. [Link]

-

PubMed Central. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. [Link]

-

National Center for Biotechnology Information. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. [Link]

-

National Center for Biotechnology Information. Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. [Link]

-

National Center for Biotechnology Information. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. [Link]

-

R Discovery. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 3. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-Methyl-2-nitrobenzoic acid(3113-72-2) 13C NMR [m.chemicalbook.com]

- 9. CN103360370A - Synthesis of nitroimidazole derivatives and application of nitroimidazole derivatives in field of antibacterial drugs - Google Patents [patents.google.com]

- 10. 5-Amino-2-nitrobenzoic acid(13280-60-9) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Nitrobenzoic acid(552-16-9) 1H NMR [m.chemicalbook.com]

- 12. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Nitrobenzoic acid(552-16-9) IR Spectrum [m.chemicalbook.com]

- 14. US20180057464A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 15. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS No. 954265-75-9). While specific experimental data for this compound is not extensively available in public literature, this document outlines the theoretical framework and detailed experimental protocols for the determination of its key characteristics. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's behavior, which is critical for its application in medicinal chemistry and materials science. We will explore its chemical structure, and provide robust, field-proven methodologies for determining its solubility, melting point, acidity constant (pKa), and spectral characteristics.

Introduction and Molecular Structure

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a complex organic molecule that incorporates three key functional groups: a carboxylic acid, a nitro group, and a 2-methylimidazole moiety. This unique combination of functionalities suggests a rich and nuanced chemical behavior, making it a compound of interest for further investigation. The interplay of these groups governs its solubility, acidity, and how it interacts with biological systems and other chemicals.

The carboxylic acid group is a proton donor, rendering the molecule acidic. The nitro group is a strong electron-withdrawing group, which is expected to increase the acidity of the carboxylic acid. The 2-methylimidazole ring is a heterocyclic amine, which can act as a proton acceptor, giving the molecule amphoteric properties. Understanding these characteristics is paramount for any application, from designing a synthetic route to formulating it into a drug delivery system.

| Property | Value | Source |

| CAS Number | 954265-75-9 | [CymitQuimica][1] |

| Molecular Formula | C₁₁H₉N₃O₄ | [AbacipharmTech][2] |

| Molecular Weight | 247.21 g/mol | [AbacipharmTech][2] |

Solubility Profile: A Multifaceted Analysis

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. The presence of both an acidic carboxylic group and a basic imidazole ring in 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid suggests that its solubility will be highly dependent on the pH of the medium.

Theoretical Considerations

-

In acidic solutions: The imidazole ring (pKa around 7 for the conjugate acid) will be protonated, forming a positively charged species. The carboxylic acid (expected pKa < 5) will remain largely protonated. The overall molecule will be cationic and likely exhibit enhanced solubility in aqueous acidic media.

-

In neutral solutions: The molecule will exist predominantly as a zwitterion, with a protonated imidazole and a deprotonated carboxylate. Zwitterionic compounds can have varied solubility, but the presence of charged groups generally aids aqueous solubility.

-

In basic solutions: The carboxylic acid will be deprotonated to form a carboxylate anion. The imidazole ring will be in its neutral form. The resulting anionic species is expected to be soluble in aqueous basic solutions.

-

In organic solvents: The molecule has both polar (carboxylic acid, nitro group, imidazole) and non-polar (benzene ring, methyl group) regions. Its solubility in organic solvents will depend on the solvent's polarity. It is expected to have limited solubility in non-polar solvents like hexane and better solubility in polar aprotic solvents like DMSO and DMF.

Experimental Protocol for Solubility Determination

This protocol outlines a systematic approach to determine the solubility of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in various solvents.

Materials:

-

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

-

Deionized water

-

5% (w/v) HCl solution

-

5% (w/v) NaOH solution

-

5% (w/v) NaHCO₃ solution

-

Ethanol

-

Methanol

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Hexane

-

Vortex mixer

-

Analytical balance

-

Small test tubes

Procedure:

-

Initial Screening: Place approximately 25 mg of the compound into a series of test tubes.[3][4]

-

Add 0.75 mL of each solvent (water, 5% HCl, 5% NaOH, 5% NaHCO₃, ethanol, methanol, acetone, DMSO, hexane) to the respective test tubes.[3][4]

-

Observe and record whether the compound is soluble, partially soluble, or insoluble.[5]

Interpretation of Results:

-

Solubility in Water: Indicates the presence of polar functional groups.[3]

-

Solubility in 5% NaOH: Suggests the presence of an acidic functional group, such as a carboxylic acid.[3][4]

-

Solubility in 5% NaHCO₃: Indicates a strongly acidic functional group, as sodium bicarbonate is a weaker base than sodium hydroxide.[3][4]

-

Solubility in 5% HCl: Suggests the presence of a basic functional group, such as an amine (the imidazole ring).[3][4]

Caption: Melting point determination workflow.

Acidity Constant (pKa) Determination

The pKa value is a quantitative measure of the strength of an acid in solution. For 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, we expect at least two pKa values: one for the carboxylic acid and one for the conjugate acid of the imidazole ring.

Theoretical Background

-

Carboxylic Acid pKa: The electron-withdrawing nitro group is expected to significantly lower the pKa of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2), making it a stronger acid.

-

Imidazole pKa: The pKa of the conjugate acid of imidazole is approximately 7. [7]The substitution on the benzene ring might have a minor electronic effect on the basicity of the imidazole nitrogen.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining pKa values. [8]It involves monitoring the pH of a solution as a titrant of known concentration is added.

Materials:

-

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

-

Standardized 0.1 M NaOH solution (carbonate-free)

-

Standardized 0.1 M HCl solution

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like methanol can be used, but the pKa value will be for that specific solvent system. [8]2. Titration with NaOH:

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Record the initial pH.

-

Add the 0.1 M NaOH solution in small, precise increments from the burette.

-

After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.

-

Continue the titration past the equivalence point(s).

-

-

Titration with HCl: Repeat the process with a fresh sample solution, titrating with 0.1 M HCl to determine the pKa of the imidazole conjugate acid.

-

Data Analysis:

-

Plot pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by taking the first derivative of the plot.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Carboxylic Acid Proton: A broad singlet in the region of 10-14 ppm. This signal can be exchanged with D₂O. [9]* Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (7-9 ppm). The substitution pattern will lead to a complex splitting pattern.

-

Imidazole Protons: Two singlets or doublets in the imidazole region (around 7-8 ppm).

-

Methyl Protons: A singlet for the methyl group on the imidazole ring, likely upfield (around 2.5 ppm).

¹³C NMR Spectral Features:

-

Carboxylic Carbonyl Carbon: A signal around 165-175 ppm.

-

Aromatic and Imidazole Carbons: Multiple signals in the 110-150 ppm range.

-

Methyl Carbon: A signal upfield, around 15-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong bands, an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹. [10][11]* C=N and C=C Stretches (Aromatic and Imidazole Rings): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretches (Aromatic and Methyl): Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for the methyl group.

Conclusion

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

- IJCRT. (2023). Melting Point Of Organic Compounds: A Comprehensive Guide. IJCRT.org.

-

Faculty of Science, Tanta University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... Retrieved from [Link]

-

JoVE. (2017). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]

-

Unknown. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

-

ResearchGate. (2025). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... Retrieved from [Link]

-

Bellevue College. (n.d.). Experiment 2 # Solubility 13. Retrieved from [Link]

-

Tanta University. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). APPENDIX 2. Retrieved from [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

-

Journal of Pharmacy and Bioallied Sciences. (2020). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1072-84-0,1H-Imidazole-4-carboxylic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

-

PubMed. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

ACS Publications. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (2025). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid. Retrieved from [Link]

-

Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Retrieved from [Link]

Sources

- 1. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid [cymitquimica.com]

- 2. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. bellevuecollege.edu [bellevuecollege.edu]

- 6. chem.ws [chem.ws]

- 7. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. web.mit.edu [web.mit.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

An In-depth Technical Guide to the Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic Acid

This guide provides a comprehensive technical overview for the synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a molecule of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. The synthesis is achieved through a robust and well-established reaction pathway, which will be detailed with expert insights into the underlying chemical principles and practical considerations for successful execution.

Introduction

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS No. 954265-75-9) is a key building block in the synthesis of various pharmacologically active compounds. Its structural features, comprising a substituted nitrobenzoic acid and a 2-methylimidazole moiety, make it a versatile intermediate for the development of novel therapeutics. The strategic placement of the nitro group and the imidazole ring allows for further chemical modifications, enabling the exploration of a wide range of chemical space in drug discovery programs.

Synthetic Pathway Overview

The primary synthetic route to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.

The overall transformation can be depicted as follows:

Caption: General synthetic scheme for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.

In this process, the nucleophilic nitrogen of 2-methylimidazole attacks the electrophilic carbon atom of a 5-halo-2-nitrobenzoic acid, displacing the halide leaving group. The presence of the strongly electron-withdrawing nitro group in the ortho position to the leaving group is critical for the activation of the aromatic ring towards nucleophilic attack, thereby facilitating the reaction.

Mechanistic Insights: The SNAr Reaction

The nucleophilic aromatic substitution (SNAr) reaction proceeds via a two-step addition-elimination mechanism.[1][2] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (2-methylimidazole) on the carbon atom bearing the leaving group (halide) of the 5-halo-2-nitrobenzoic acid.[3] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing nitro group, which stabilizes the intermediate.[2][4]

-

Elimination of the Leaving Group: In the second step, the leaving group (halide ion) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final product, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.[1]

Caption: The addition-elimination mechanism of the SNAr reaction.

Experimental Protocol

The following detailed protocol is adapted from the experimental procedures described in patent literature, providing a reliable method for the synthesis of the target molecule. [WO/2007/071405]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) |

| 5-Chloro-2-nitrobenzoic acid | 2516-96-3 | 201.56 g/mol | 1.0 |

| 2-Methylimidazole | 693-98-1 | 82.10 g/mol | 2.0-3.0 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0-3.0 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | - |

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 5-chloro-2-nitrobenzoic acid in N,N-dimethylformamide (DMF), add 2-methylimidazole and potassium carbonate.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature may vary and should be monitored.

-

Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature.

-

Isolation of Crude Product: Add water to the reaction mixture to precipitate the crude product. The solid can be collected by filtration.

-

Purification: The crude 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[5][6] The purity of the final product should be assessed by HPLC and its identity confirmed by spectroscopic methods.

Characterization Data

The structural confirmation of the synthesized 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is crucial. The following data provides the expected analytical results.

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~8.0 ppm | s | 1H | Imidazole-H |

| ~7.6-7.8 ppm | m | 3H | Aromatic-H |

| ~2.3 ppm | s | 3H | Methyl-H |

Note: The exact chemical shifts may vary depending on the solvent used for analysis.

Further Characterization:

For a complete characterization, the following analytical techniques are recommended:

-

¹³C NMR Spectroscopy: To identify all the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected molecular weight is 247.21 g/mol .

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the nitro group (N-O stretches).

Conclusion

The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid via a nucleophilic aromatic substitution reaction is a reliable and efficient method for obtaining this valuable synthetic intermediate. This guide has provided a detailed overview of the synthetic strategy, the underlying reaction mechanism, a practical experimental protocol, and the expected analytical characterization. By adhering to the principles and procedures outlined herein, researchers and drug development professionals can confidently produce this key building block for their research and development endeavors.

References

-

Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

-

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. MDPI. Available at: [Link]

-

Crystal structure of 2-{[1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yloxy]carbonyl}benzoic acid. National Center for Biotechnology Information. Available at: [Link]

-

16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax. Available at: [Link]

- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.

-

Concerted Nucleophilic Aromatic Substitution Reactions. Semantic Scholar. Available at: [Link]

-

16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

-

Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction - Supporting Information. Available at: [Link]

- Method for synthesizing 2-methyl-5-nitroimidazole-1-ethanol. Google Patents.

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR. Available at: [Link]

Sources

An In-Depth Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid: A Key Intermediate in Modern Drug Development

Abstract

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid (CAS No. 1133428-78-7) is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique structural arrangement, featuring a nitro group ortho to a carboxylic acid and a methyl-imidazole substituent, makes it an indispensable intermediate, particularly in the development of targeted cancer therapies. This guide provides a comprehensive review of its synthesis, physicochemical properties, and, most notably, its pivotal role in the production of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers. This document is intended for researchers, chemists, and professionals in the field of drug development, offering field-proven insights into the handling and application of this important molecule.

Introduction: The Strategic Importance of a Niche Intermediate

In the landscape of pharmaceutical synthesis, the efficiency and success of a multi-step drug manufacturing process often hinge on the quality and accessibility of key intermediates. 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a prime example of such a molecule. While not an active pharmaceutical ingredient (API) itself, its structure is pre-organized with the necessary functionalities to facilitate the construction of complex, biologically active compounds.

The nitroimidazole moiety is a well-established pharmacophore found in numerous antimicrobial and antiprotozoal drugs.[1][2] The nitro group, particularly in the 5-position of the imidazole ring, is often crucial for biological activity.[3] In the context of this benzoic acid derivative, the nitro group on the benzene ring primarily serves as a versatile chemical handle and an electronic modulator, which is strategically reduced and transformed in subsequent synthetic steps.

The most significant application of this intermediate to date is in the synthesis of Niraparib, a potent and selective PARP inhibitor.[4] PARP enzymes are central to the DNA repair machinery within cells.[5] In cancers with underlying DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to a synthetic lethality, causing selective death of cancer cells while sparing healthy cells.[6][7] The indazole-carboxamide core of Niraparib is constructed upon the foundational framework provided by 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, highlighting the compound's strategic value in oncology drug discovery.[8]

Synthesis and Mechanistic Considerations

The preparation of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is a critical process that dictates the purity and yield of the final API. Several synthetic routes have been reported in the patent literature, generally converging on a nucleophilic aromatic substitution (SNAr) strategy.

Dominant Synthetic Pathway: Nucleophilic Aromatic Substitution

The most common and industrially scalable approach involves the reaction of a di-halogenated nitrobenzoic acid derivative with 2-methylimidazole. A typical precursor is 5-fluoro-2-nitrobenzoic acid or its corresponding methyl ester.

Experimental Protocol: Synthesis via SNAr Reaction

-

Reaction Setup: To a solution of methyl 5-fluoro-2-nitrobenzoate (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add 2-methylimidazole (1.1-1.5 eq) and a suitable base, typically potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Execution: Heat the reaction mixture to 80-120°C and monitor the progress by a suitable chromatographic technique (e.g., TLC or HPLC). The causality behind using a polar aprotic solvent is its ability to solvate the potassium cation, thereby increasing the nucleophilicity of the imidazole nitrogen. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. The product, methyl 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoate, will often precipitate and can be collected by filtration. Acidification of the aqueous layer may be required to precipitate any hydrolyzed product.

-

Hydrolysis: The isolated ester is then subjected to hydrolysis using an aqueous base (e.g., NaOH or LiOH) in a solvent mixture like THF/water or methanol/water.

-

Final Product Isolation: After the hydrolysis is complete, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the carboxylate, leading to the precipitation of the target compound, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, which is then collected by filtration, washed with water, and dried.

The diagram below illustrates this common synthetic workflow.

This self-validating protocol relies on the significant change in solubility between the starting materials, the ester intermediate, and the final carboxylic acid product, allowing for straightforward isolation and purification at each stage through precipitation and filtration.

Physicochemical Properties and Characterization Data

Accurate characterization of this intermediate is paramount for quality control in a pharmaceutical manufacturing setting. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 1133428-78-7 (Note: Some sources may incorrectly list 954265-75-9) | [9] |

| Molecular Formula | C₁₁H₉N₃O₄ | - |

| Molecular Weight | 247.21 g/mol | - |

| Appearance | Off-white to yellow solid | - |

| Melting Point | Data not consistently available in public literature; requires experimental determination. | - |

| Solubility | Soluble in polar organic solvents like DMF, DMSO; sparingly soluble in methanol; insoluble in water. | - |

-

Aromatic protons on the benzoic acid ring (likely 3 distinct signals).

-

Two distinct signals for the imidazole ring protons.

-

A singlet for the imidazole methyl group.

-

A broad singlet for the carboxylic acid proton.

Application in the Synthesis of PARP Inhibitors: The Niraparib Case Study

The primary and most high-profile application of 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is as a late-stage intermediate in the synthesis of Niraparib.[4][8] The synthesis transforms the initial building block into the complex indazole core of the final drug.

The key transformation involves the reductive cyclization of the nitrobenzoic acid derivative.

Workflow: From Intermediate to API Core

-

Amide Formation: The carboxylic acid group is first activated (e.g., to an acyl chloride or using coupling agents) and reacted with a protected piperidine aniline fragment to form an amide bond.

-

Reductive Cyclization: The nitro group of the resulting amide is then reduced. Common reducing agents for this transformation include tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation. The resulting amine undergoes spontaneous intramolecular cyclization onto the amide carbonyl, followed by dehydration, to form the desired 2H-indazole ring system. This step is the cornerstone of the API's core structure formation.[10][11]

-

Final Steps: Subsequent steps typically involve deprotection of the piperidine ring to yield Niraparib.

The diagram below outlines this critical transformation sequence.

The choice of reducing agent in the cyclization step is critical. Tin(II) chloride is effective but can lead to tin waste streams, which are problematic for industrial-scale synthesis. Catalytic hydrogenation is a greener alternative but requires careful catalyst selection to avoid side reactions. This expert understanding of process chemistry is vital for developing a robust and environmentally sustainable manufacturing process.

Conclusion and Future Perspectives

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is more than just a chemical reagent; it is an enabling molecule that has played a direct role in the development of life-saving cancer therapeutics. Its synthesis, while based on classical organic reactions, requires careful optimization for industrial-scale production. Its primary application in the synthesis of Niraparib underscores the importance of strategically designed intermediates in modern medicinal chemistry.

Looking forward, the versatile functionality of this compound suggests potential for its use in creating libraries of novel indazoles or related heterocyclic systems. Researchers can leverage this building block to explore new chemical space, potentially leading to the discovery of inhibitors for other enzyme targets or agents with different therapeutic applications. As the field of targeted therapy continues to expand, the demand for well-characterized, high-purity intermediates like 5-(2-methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid will undoubtedly grow.

References

-

CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents.

-

Preparation methods of niraparib and intermediate of niraparib as well as intermediate compound - Patsnap Eureka.

-

Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319.

-

CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents.

-

EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents.

-

US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents.

-

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - Chemsrc.

-

PubChem Compound Summary for CID 18371, 5-Methyl-2-nitrobenzoic acid. National Center for Biotechnology Information.

-

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - CymitQuimica.

-

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid - AbacipharmTech.

-

Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl] - MDPI.

-

Mei, W., Yao, S., Yu, M., & Yao, R. (2018). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. Conference Paper.

-

Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists.

-

5-Methyl-2-nitrobenzoic acid - Sigma-Aldrich.

-

2-METHYL-5-NITROBENZOIC ACID - CAMEO Chemicals - NOAA.

-

De Felice, F., et al. (2013). PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology.

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - MDPI.

-

Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. OncLive.

-

PARP inhibitors: Overview and indications - The Jackson Laboratory.

-

The Role of 5-Hydroxy-2-nitrobenzoic Acid in Pharmaceutical R&D.

-

LaFargue, C. J., et al. (2019). PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions. Clinical Ovarian and Other Gynecologic Cancer.

-

Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry.

-

Plummer, R. (2018). PARP inhibitors – a cancer drug discovery story. Academy of Medical Sciences.

-

Khan, S. B., et al. (2010). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-nitro-benzoate. Acta Crystallographica Section E.

Sources

- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview [mdpi.com]

- 2. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

- 5. PARP inhibitors: Overview and indications [jax.org]

- 6. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 9. CAS#:954265-75-9 | 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid | Chemsrc [chemsrc.com]

- 10. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 11. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Potential Biological Activity of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

Foreword

The landscape of modern drug discovery is characterized by the exploration of novel chemical entities that possess unique structural motifs, offering the potential for new therapeutic interventions. Within this context, heterocyclic compounds, particularly those containing imidazole and nitroaromatic moieties, have garnered significant attention due to their diverse and potent biological activities. This technical guide focuses on the hypothetical biological profile of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid , a molecule that, while not extensively documented in publicly available literature, represents a compelling intersection of pharmacologically active substructures.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive, technically grounded perspective on the potential biological activities of this compound by drawing upon established knowledge of structurally related molecules. By dissecting the contributions of its core components—the nitroimidazole ring and the benzoic acid functionality—we can construct a predictive framework for its likely therapeutic applications and mechanisms of action. The insights presented herein are designed to stimulate further investigation and guide the rational design of experiments to unlock the full potential of this and similar chemical scaffolds.

Introduction to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid: A Molecule of Interest

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is an aromatic heterocyclic compound featuring a benzoic acid core substituted with a nitro group and a 2-methylimidazole moiety. The unique arrangement of these functional groups suggests a rich potential for biological activity, stemming from the established pharmacological profiles of nitroimidazoles and substituted benzoic acids.

The imidazole ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile scaffold for interacting with biological targets.[2] The addition of a methyl group at the 2-position can influence steric interactions and electronic properties, potentially enhancing target specificity and metabolic stability.

The nitro group, particularly on an imidazole ring, is a well-established pharmacophore, crucial for the activity of many antimicrobial and anticancer agents.[3][4] Its electron-withdrawing nature is key to the mechanism of action of these drugs, which often involves bioreductive activation under hypoxic conditions.[5]

Finally, the benzoic acid group provides a handle for modifying physicochemical properties such as solubility and can also serve as a point of interaction with biological targets. The relative positions of the nitro and imidazole substituents on the benzoic acid ring are expected to significantly influence the molecule's overall conformation and reactivity.

Predicted Biological Activities and Underlying Mechanisms

Based on the activities of structurally analogous compounds, 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is predicted to exhibit significant potential in several therapeutic areas, most notably as an anticancer and antimicrobial agent.

Anticancer Potential: A Hypoxia-Activated Prodrug

Nitroaromatic compounds, especially nitroimidazoles, are known for their selective toxicity towards hypoxic tumor cells.[5] This selectivity arises from the fact that the nitro group can be reduced to cytotoxic metabolites by nitroreductase enzymes, which are often overexpressed in the low-oxygen environment of solid tumors.[5]

Proposed Mechanism of Action:

It is hypothesized that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid could function as a hypoxia-activated prodrug. Upon entering a hypoxic tumor cell, the nitro group would undergo a one-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, further reduction can occur, leading to the formation of highly reactive nitroso and hydroxylamine intermediates, and ultimately the amine. These reactive intermediates are capable of covalently binding to and damaging critical cellular macromolecules such as DNA and proteins, leading to cell cycle arrest and apoptosis.[3]

The imidazole moiety itself can contribute to anticancer activity by interfering with DNA synthesis and altering the expression of genes associated with cancer cell growth.[6] Some imidazole derivatives have been shown to inhibit key enzymes involved in cancer progression, such as heme oxygenase and various kinases.[6][7]

Caption: Proposed mechanism of hypoxia-activated cytotoxicity.

Antimicrobial Activity: Disrupting Microbial Homeostasis

The 5-nitroimidazole scaffold is the backbone of several widely used antimicrobial drugs, including metronidazole and tinidazole, which are effective against anaerobic bacteria and protozoa.[3] The mechanism of action is similar to the anticancer activity, relying on the reductive activation of the nitro group within the microorganism.

Proposed Mechanism of Action:

In anaerobic microorganisms, the nitro group of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid would be reduced by microbial enzymes, such as pyruvate-ferredoxin oxidoreductase. This reduction generates reactive intermediates that can covalently bind to microbial DNA, leading to strand breaks and cell death.[3] The specificity for anaerobic organisms is due to their low redox potential, which facilitates the reduction of the nitro group.

The imidazole ring itself can also contribute to antimicrobial activity. Imidazole derivatives have been shown to disrupt cell wall synthesis in bacteria and inhibit key enzymes in fungi.[2] The combination of the nitroimidazole and benzoic acid moieties could lead to a broader spectrum of activity or enhanced potency against resistant strains.

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a series of well-established in vitro assays are recommended.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of a compound against cancer cell lines.

Step-by-Step Methodology:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[8] Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[8]

-

Compound Treatment: Prepare a stock solution of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture medium. Add the different concentrations of the compound to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, or an anaerobic bacterium like Bacteroides fragilis) in a suitable broth medium.

-

Compound Dilution: Prepare a serial two-fold dilution of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for aerobic bacteria; in an anaerobic chamber for anaerobic bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Data Presentation: A Predictive Framework

While no direct experimental data exists for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, we can present data from structurally related compounds to provide a predictive context for its potential potency.

Table 1: Cytotoxic Activity of Related Nitroimidazole and Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| Dehydroepiandrosterone–imidazolium salt 12f | MDA-MB-231 (Breast Cancer) | 1.07 | [9] |

| Dehydroepiandrosterone–imidazolium salt 12f | HepG2 (Liver Cancer) | 2.10 | [9] |

| 2-methyl-5(6)-nitro-1H-benzimidazole | MCF7 (Breast Cancer) | ~24.5 (4.52 µg/mL) | [10] |

| N-methyl-nitroimidazole | MDA-MB231 (Breast Cancer) | < 16.7 | [6] |

Table 2: Antimicrobial Activity of Related Nitroimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Metronidazole | Bacteroides fragilis | 0.5 - 2 | Standard literature values |

| Tinidazole | Giardia lamblia | 0.01 - 0.1 | Standard literature values |

| Secnidazole Derivatives | Various Bacteria & Fungi | Moderate to Good Activity | [3] |

Conclusion and Future Directions

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on a thorough analysis of its constituent chemical moieties, there is a strong rationale to predict significant anticancer and antimicrobial activities. The proposed mechanisms of action, centered around the bioreductive activation of the nitro group, are well-precedented in the scientific literature for related compounds.

The experimental protocols detailed in this guide provide a clear roadmap for the initial in vitro evaluation of this compound. Future research should focus on:

-

Chemical Synthesis: The first crucial step is the development of a robust and efficient synthetic route to obtain pure 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.

-

In Vitro Screening: Comprehensive screening against a panel of cancer cell lines and a broad range of pathogenic microorganisms is essential to confirm the predicted biological activities and determine the spectrum of activity.

-

Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the precise mechanism of action, including DNA interaction assays and nitroreductase activity measurements, will be critical.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help to identify the key structural features required for optimal activity and can guide the development of more potent and selective compounds.

References

- ResearchGate. (2025). Biodistribution of the nitroimidazole EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl) acetamide) in mice bearing subcutaneous EMT6 tumors.

- JOCPR. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents.

- The Open Medicinal Chemistry Journal. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds.

- ResearchGate. Anti-bacterial mechanism of nitroimidazole.

- PubMed. (2006). Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles.

- Journal of Chemistry Letters. (2025).

- PubMed.

- Benchchem. An In-depth Technical Guide to 5-Methyl-2-nitrobenzoic Acid.

- NIH. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains.

- Asian Pacific Journal of Cancer Biology.

- ResearchGate. (2009).

- ResearchGate. (2025). 2-Nitro-1-vinyl-1H-imidazole.

- CAMEO Chemicals - NOAA. 2-METHYL-5-NITROBENZOIC ACID.

- Nanotechnology Perceptions. (2024). Introduction To Imidazole And Its Antimicrobial Activity: A Review.

- Molecules. (2021). 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer.

- NIH. 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)

- Asian Publication Corporation.

- PMC. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method.

- RSC Publishing. Synthesis and antitumor activity of steroid-based imidazolium salts.

- ACG Publications. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds.

- University of Al-Qadisiyah. Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nano-ntp.com [nano-ntp.com]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antitumor activity of steroid-based imidazolium salts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid: A Novel Scaffold for Advanced Drug Discovery and Materials Science

Abstract

This technical guide provides a comprehensive analysis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, a novel chemical entity with significant, yet largely unexplored, potential in drug discovery and materials science. Due to the limited direct literature on this specific compound, this guide employs a first-principles, fragment-based approach to elucidate its potential applications. By dissecting the molecule into its constituent parts—the nitrobenzoic acid moiety and the 2-methylimidazole scaffold—we project its utility as a versatile building block for a new generation of therapeutics and functional materials. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a forward-looking perspective on the compound's synthesis, functionalization, and prospective applications, supported by proposed experimental protocols and mechanistic insights.

Introduction: Unveiling a Molecule of Latent Potential

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid stands at the confluence of two well-established and highly functional chemical motifs: nitroaromatics and imidazoles. While this specific combination remains novel in the broader scientific literature, its structural components are hallmarks of molecules with profound biological and material properties. Nitrobenzoic acids are foundational intermediates in the synthesis of pharmaceuticals, dyes, and polymers, with the nitro group serving as a versatile synthetic handle and the carboxylic acid enabling a variety of conjugation strategies.[1][2] The nitroimidazole core, particularly 5-nitroimidazoles, is a cornerstone of antimicrobial therapy and has been extensively investigated for applications in oncology as hypoxia-activated prodrugs and radiosensitizers.[3][4]

This guide, therefore, is built on the hypothesis that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid is not merely a chemical curiosity but a platform for innovation. We will explore its potential as a precursor to novel anticancer agents that target the hypoxic tumor microenvironment, as a scaffold for new antimicrobial drugs, and as a monomer for the synthesis of advanced polymers.

Physicochemical Properties and Synthetic Strategy

Predicted Physicochemical Properties

A molecule's utility is fundamentally governed by its physical and chemical properties. Based on its structure, we can predict the key characteristics of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid, which are summarized in the table below.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₉N₃O₄ | - |

| Molecular Weight | 247.21 g/mol | - |

| Appearance | Likely a pale yellow to off-white crystalline solid.[1] | Typical for nitroaromatic compounds. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol).[5] | Presence of both polar (carboxylic acid, nitro, imidazole) and nonpolar (aromatic rings) groups. |

| Acidity (pKa) | The carboxylic acid is expected to be a stronger acid (lower pKa) than benzoic acid (pKa ~4.2) due to the electron-withdrawing effect of the ortho-nitro group. | The nitro group stabilizes the carboxylate anion through inductive effects. |

| Reactivity | The molecule possesses three key reactive sites: the carboxylic acid, the nitro group, and the aromatic ring. | The carboxylic acid is amenable to esterification and amidation. The nitro group can be reduced to an amine. The aromatic ring is activated towards nucleophilic aromatic substitution.[2] |

Proposed Synthetic Route

The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid can be envisioned through a nucleophilic aromatic substitution (SNAAr) reaction. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid

-

Starting Materials: 5-fluoro-2-nitrobenzoic acid and 2-methylimidazole.

-

Reaction Setup: To a solution of 5-fluoro-2-nitrobenzoic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2-methylimidazole (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents).

-

Reaction Conditions: Heat the reaction mixture at 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Caption: Proposed synthetic pathway for 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.

Potential Applications in Drug Discovery

The unique combination of a reducible nitroimidazole and a functionalizable benzoic acid makes this molecule a prime candidate for development in several therapeutic areas.

Anticancer Drug Development: Hypoxia-Activated Prodrugs

Solid tumors often contain regions of low oxygen concentration, known as hypoxia.[6] This hypoxic environment is a major contributor to resistance to both chemotherapy and radiotherapy. Nitroaromatic compounds, particularly nitroimidazoles, can be selectively reduced in hypoxic cells by nitroreductase enzymes.[6][7] This bio-reductive activation can be harnessed to release a cytotoxic agent specifically in the tumor microenvironment, minimizing damage to healthy, well-oxygenated tissues.

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid can serve as a "trigger" for hypoxia-activated prodrugs. The carboxylic acid group provides a convenient attachment point for a cytotoxic "payload" through a linker that is cleaved upon reduction of the nitro group.

Caption: Mechanism of a hypoxia-activated prodrug.

Experimental Protocol: Synthesis and Evaluation of a Hypoxia-Activated Prodrug

-

Synthesis:

-

Couple a potent anticancer drug (e.g., a DNA alkylating agent or a topoisomerase inhibitor) containing a free hydroxyl or amine group to the carboxylic acid of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid using standard esterification or amidation chemistry (e.g., EDC/DMAP or conversion to the acid chloride followed by reaction with the drug).

-

-

In Vitro Evaluation:

-

Cell Lines: Use a panel of cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer).

-

Hypoxic vs. Normoxic Conditions: Culture the cells under both normal oxygen levels (normoxia, 21% O₂) and low oxygen levels (hypoxia, <1% O₂).

-

Cytotoxicity Assay: Treat the cells with the synthesized prodrug and the parent drug at various concentrations. After a suitable incubation period (e.g., 72 hours), assess cell viability using an MTT or SRB assay.

-

Data Analysis: Compare the IC₅₀ (half-maximal inhibitory concentration) values of the prodrug under normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia indicates selective activation.

-

Antimicrobial Drug Development

5-Nitroimidazoles, such as metronidazole, are widely used to treat infections caused by anaerobic bacteria and protozoa.[][9] The mechanism of action involves the reductive activation of the nitro group by microbial enzymes to form cytotoxic radical species that damage DNA.[]

The target compound can be considered a precursor for a new generation of antimicrobial agents. The carboxylic acid can be functionalized to create derivatives with improved pharmacokinetic properties or novel mechanisms of action.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Synthesis of Derivatives: Create a small library of derivatives by, for example, preparing various esters and amides of 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid.

-

Microbial Strains: Test the compounds against a panel of anaerobic bacteria (e.g., Bacteroides fragilis, Clostridium difficile) and protozoa (e.g., Trichomonas vaginalis, Giardia lamblia).

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Use a broth microdilution method to determine the MIC of each compound.

-

Prepare serial dilutions of the compounds in a suitable growth medium in a 96-well plate.

-

Inoculate the wells with a standardized suspension of the test organism.

-

Incubate the plates under appropriate anaerobic conditions.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

Radiosensitizers for Cancer Therapy

Hypoxic tumor cells are also highly resistant to radiation therapy because oxygen is required to "fix" the DNA damage caused by ionizing radiation.[10][11] Nitroimidazoles can act as oxygen mimetics, accepting electrons from DNA radicals to create permanent, irreparable damage, thereby sensitizing hypoxic cells to radiation.[12][13]

5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid and its derivatives could be investigated as novel radiosensitizers.

Caption: Mechanism of a nitroimidazole-based radiosensitizer.

Experimental Protocol: In Vitro Radiosensitization Assay

-

Clonogenic Survival Assay: This is the gold standard for assessing radiosensitivity.

-

Plate cancer cells at a low density and allow them to attach.

-

Treat the cells with a non-toxic concentration of the test compound for a few hours.

-

Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) under both normoxic and hypoxic conditions.

-

Remove the drug, wash the cells, and incubate for 1-2 weeks to allow for colony formation.

-

Fix and stain the colonies, and count the number of colonies containing at least 50 cells.

-

-

Data Analysis:

-

Calculate the surviving fraction for each radiation dose.

-

Plot the survival curves and determine the sensitizer enhancement ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to that required in the presence of the drug. An SER greater than 1 indicates radiosensitization.

-

Potential Applications in Materials Science

The rigid, aromatic structure and the presence of functional groups for polymerization suggest that 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid could be a valuable monomer for the synthesis of high-performance polymers.

Synthesis of Novel Polyamides and Polyesters

The carboxylic acid group can be readily converted to an acid chloride, which can then be reacted with diamines to form polyamides or with diols to form polyesters. The presence of the bulky imidazole and nitro groups along the polymer backbone would likely impart properties such as high thermal stability, specific optical properties, and potentially, gas separation capabilities. The nitro groups could also be reduced to amines post-polymerization to further modify the polymer's properties.[14][15]

Experimental Protocol: Synthesis of a Polyamide

-

Monomer Preparation: Convert 5-(2-Methyl-1H-imidazol-1-yl)-2-nitrobenzoic acid to its acid chloride by reacting it with thionyl chloride or oxalyl chloride.

-

Polymerization: Perform an interfacial or solution polymerization by reacting the synthesized diacid chloride with a diamine (e.g., 1,6-hexanediamine or p-phenylenediamine) in a suitable solvent system.

-

Characterization: Characterize the resulting polymer's molecular weight (by gel permeation chromatography), thermal stability (by thermogravimetric analysis), and mechanical properties.

Conclusion and Future Directions